15,16-Dihydrotanshindiol C
Overview
Description
Mechanism of Action
Target of Action
The primary target of 15,16-Dihydrotanshindiol C is thrombin , a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot . Thrombin is responsible for converting fibrinogen into fibrin, the main protein component of a blood clot .
Mode of Action
This compound acts as a potent inhibitor of thrombin . By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .
Biochemical Pathways
The inhibition of thrombin by this compound affects the coagulation cascade, specifically the final common pathway. This pathway involves the activation of prothrombin to thrombin, which then converts soluble fibrinogen into insoluble fibrin, leading to clot formation . By inhibiting thrombin, this compound disrupts this pathway and prevents clot formation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of blood clot formation. By inhibiting thrombin, it disrupts the coagulation cascade and prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .
Biochemical Analysis
Biochemical Properties
15,16-Dihydrotanshindiol C interacts with the enzyme thrombin, inhibiting its activity . Thrombin is a serine protease that converts soluble fibrinogen into insoluble fibrin, the main component of blood clots. By inhibiting thrombin, this compound can potentially affect the coagulation cascade and influence blood clotting.
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of thrombin . Thrombin plays a key role in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation. By inhibiting thrombin, this compound can influence these cellular processes.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to thrombin and inhibiting its activity . This interaction can lead to changes in gene expression related to coagulation and can affect cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 15,16-Dihydrotanshindiol C involves the extraction from the roots of Salvia miltiorrhiza Bge . The compound can be isolated using various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process typically involves maceration or Soxhlet extraction followed by purification using chromatographic techniques.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 15,16-Dihydrotanshindiol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, including halogens, acids, and bases, can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce more saturated derivatives .
Scientific Research Applications
15,16-Dihydrotanshindiol C has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tanshinone IIA: Another diterpenoid from Salvia miltiorrhiza with similar bioactive properties.
Cryptotanshinone: Known for its anti-inflammatory and anticancer activities.
Dihydrotanshinone I: Shares structural similarities and exhibits antioxidant properties.
Uniqueness: 15,16-Dihydrotanshindiol C is unique due to its specific inhibition of thrombin, which is not as prominently observed in other similar compounds. This specificity makes it particularly valuable for research focused on anticoagulation and related therapeutic applications .
Properties
IUPAC Name |
(6R,7R)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWJBFKCVPRBJO-GNGYTGERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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